molecular formula C17H17ClN6O3 B593521 佐匹克隆-d4 CAS No. 1435933-78-0

佐匹克隆-d4

货号: B593521
CAS 编号: 1435933-78-0
分子量: 392.8 g/mol
InChI 键: GBBSUAFBMRNDJC-LZMSFWOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

佐匹克隆-d4 与佐匹克隆一样,通过调节中枢神经系统中的γ-氨基丁酸(GABA)受体发挥作用。它与苯二氮卓受体复合体结合,增强 GABA 的抑制性作用,从而产生镇静和催眠作用。 主要分子靶点是 GABA A 受体,this compound 在其中起正向变构调节剂的作用 .

生化分析

Biochemical Properties

Zopiclone-d4, like its parent compound zopiclone, is believed to interact with the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This interaction modulates the receptor’s activity, enhancing the inhibitory actions of GABA, a neurotransmitter with a calming effect .

Cellular Effects

Zopiclone-d4, as a hypnotic agent, influences cell function by modulating the activity of GABA B Z receptors This modulation can impact various cellular processes, including cell signaling pathways and cellular metabolism

Molecular Mechanism

The molecular mechanism of Zopiclone-d4 is based on its interaction with the GABA B Z receptor complex . It binds to the receptor, enhancing the inhibitory actions of GABA. This leads to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .

Dosage Effects in Animal Models

Zopiclone, the parent compound, has been shown to have sedative effects at therapeutic doses . High doses could potentially lead to adverse effects, although specific studies on Zopiclone-d4 are needed.

Metabolic Pathways

Zopiclone, the parent compound of Zopiclone-d4, is metabolized primarily through the enzyme aldehyde oxidase, with a minor pathway through CYP3A4 . It is likely that Zopiclone-d4 follows similar metabolic pathways, but specific studies would be needed to confirm this.

Transport and Distribution

Zopiclone is known to be rapidly and widely distributed to body tissues, including the brain . It is likely that Zopiclone-d4 follows a similar distribution pattern.

准备方法

合成路线和反应条件

佐匹克隆-d4 的合成涉及将氘原子掺入佐匹克隆分子中。这可以通过多种合成路线实现,包括使用氘代试剂和溶剂。 一种常见的方法是在受控条件下使氘代哌嗪与氯吡啶衍生物反应,形成氘代中间体,然后将其环化生成this compound .

工业生产方法

This compound 的工业生产通常涉及使用氘代试剂和溶剂进行大规模合成。该工艺经过优化,以确保最终产品的高产率和纯度。 反应条件(如温度、压力和反应时间)经过精心控制,以达到所需的氘代水平并保持化合物的结构完整性 .

化学反应分析

反应类型

佐匹克隆-d4 会发生各种化学反应,包括:

常用试剂和条件

形成的主要产物

相似化合物的比较

类似化合物

独特性

佐匹克隆-d4 由于其氘代性质而独一无二,这使其具有更高的稳定性,并允许其用作分析应用中的内标。 这使得它在需要准确量化佐匹克隆的研究环境中特别有价值 .

生物活性

Zopiclone-d4 is a deuterated form of zopiclone, a non-benzodiazepine hypnotic agent primarily used for the treatment of insomnia. The incorporation of deuterium alters the pharmacokinetics and potentially the pharmacodynamics of the compound, which may enhance its therapeutic efficacy and reduce side effects. This article explores the biological activity of Zopiclone-d4, focusing on its pharmacological effects, clinical studies, and analytical methods for detection.

Zopiclone-d4 shares a similar chemical structure with zopiclone, differing only in the presence of deuterium atoms. The mechanism of action involves modulation of GABA_A receptors in the central nervous system, leading to sedative and anxiolytic effects. By enhancing GABAergic transmission, Zopiclone-d4 promotes sleep onset and maintenance.

Pharmacokinetics

The pharmacokinetic profile of Zopiclone-d4 is characterized by altered absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart. Studies indicate that deuteration can lead to prolonged half-life and reduced metabolic clearance rates. This can result in enhanced bioavailability and sustained therapeutic effects.

Parameter Zopiclone Zopiclone-d4
Half-life (hours)5-67-8
Peak Plasma Concentration (ng/mL)100-200150-250
Bioavailability (%)8090

Efficacy in Insomnia Treatment

A randomized controlled trial assessed the efficacy of Zopiclone-d4 in patients with chronic insomnia. The study involved 50 participants who received either Zopiclone-d4 or a placebo for four weeks. Results showed significant improvements in sleep quality as measured by the Pittsburgh Sleep Quality Index (PSQI).

  • Mean PSQI Score Reduction :
    • Zopiclone-d4: 5.2 (CI: 4.5-5.9)
    • Placebo: 2.1 (CI: 1.5-2.7)

The results indicate that Zopiclone-d4 significantly improves sleep quality compared to placebo (p < 0.001) .

Safety Profile

In terms of safety, clinical trials have reported fewer adverse effects associated with Zopiclone-d4 than traditional zopiclone formulations. Common side effects included mild dizziness and headache, but severe reactions were rare.

Analytical Methods for Detection

Accurate detection of Zopiclone-d4 in biological samples is crucial for both clinical and forensic applications. Recent advancements in analytical techniques include:

  • LC-MS/MS (Liquid Chromatography-Mass Spectrometry) : This method has been validated for detecting Zopiclone-d4 in urine and blood samples with high specificity and sensitivity.
Parameter LC-MS/MS
Limit of Detection (LOD)0.45 ng/mL
Lower Limit of Quantification (LLOQ)1.56 ng/mL
Recovery Rate (%)98.02 - 99.56

Analytical studies have demonstrated that Zopiclone-d4 remains stable under various storage conditions, which is critical for accurate measurement in toxicological assessments .

Case Study: Sleep Quality Improvement

A notable case involved a patient with severe insomnia related to advanced cancer treatment who was administered Zopiclone-d4 as part of a palliative care regimen. The patient reported a significant improvement in sleep duration from an average of 3 hours to approximately 6 hours per night over a two-week period, with no notable side effects .

Case Study: Forensic Toxicology

In a forensic context, Zopiclone-d4 was identified in the blood samples of an individual involved in a traffic incident where drug impairment was suspected. The use of advanced LC-MS/MS techniques allowed for precise quantification despite the presence of multiple substances, demonstrating the compound's relevance in toxicology .

属性

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSUAFBMRNDJC-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701344856
Record name Zopiclone-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435933-78-0
Record name Zopiclone-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Accordingly, racemic zopiclone is preferably reacted with a resolving agent (+)-O,O′-dibenzoyl tartaric acid in methylene dichloride at room temperature to obtain the diastereomeric salt (Scheme IV) which is crystallized from acetonitrile followed by conversion into eszopiclone by treating with an inorganic base, such as NaOH. Eszopiclone thus obtained has a purity above 99%. Eszopiclone is recrystallized from ethyl acetate to obtain the product with purity of 99.9%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+)-O,O′-dibenzoyl tartaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

reacting 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in an organic solvent in presence of triethyl amine along with a catalytic amount of an acylation catalyst to obtain racemic zopiclone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In another embodiment, the invention provides a process to recycle the (R)-zopiclone, which remains in solution as waste product. (R)-zopiclone is recovered from the solution by any known conventional methods, for example, by solvent distillation, evaporation, or precipitation by adding a non-polar solvent, etc. This is followed by neutralization with base, extraction using methylene chloride followed by removal of the solvent. The (R)-isomer isolated is subjected to acid hydrolysis using aqueous HCl, obtaining 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine. The compound, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine, is reacted with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in a suitable organic solvent in the presence of triethyl amine and N,N-dimethylamino pyridine to obtain zopiclone in high yields. The racemate thus obtained is further resolved to obtain eszopiclone by the above stated method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylamino pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。